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3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine

Physicochemical property prediction Mitochondrial uncoupling SAR Hammett analysis

Researchers building N-phenylpyridin-2-amine libraries often lack a single intermediate with both a synthetic handle and optimized physicochemical properties. This compound solves that: - C3 bromine enables late-stage Suzuki/Sonogashira diversification without scaffold resynthesis. - Dual 3-Br + 3-CF3 substitution depresses pKA into the 4.0-5.0 protonophoric range for mitochondrial uncoupler screening. - MW ~317, cLogP ~3.2 bridges fragment-to-lead space; balanced for epigenetic probe collection. Supplied with full CoA; ready for immediate SAR expansion.

Molecular Formula C12H8BrF3N2
Molecular Weight 317.10 g/mol
Cat. No. B7865263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine
Molecular FormulaC12H8BrF3N2
Molecular Weight317.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2=C(C=CC=N2)Br)C(F)(F)F
InChIInChI=1S/C12H8BrF3N2/c13-10-5-2-6-17-11(10)18-9-4-1-3-8(7-9)12(14,15)16/h1-7H,(H,17,18)
InChIKeyAYNXJMXMMODPNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline for 3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine


3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine (CAS 1283453-33-7, molecular formula C12H8BrF3N2, molecular weight 317.10 g/mol) is a disubstituted N-phenylpyridin-2-amine featuring a bromine atom at the pyridine 3-position and a trifluoromethyl group at the meta position of the phenyl ring . This compound belongs to the N-phenyl-2-pyridinamine class, whose derivatives have been systematically studied for mitochondrial uncoupling activity and structure-activity relationships relevant to fungicide development [1]. The combination of an electron-withdrawing bromine on the pyridine ring and a meta-trifluoromethyl group on the aniline ring imparts distinct electronic and steric properties that differentiate it from unsubstituted, regioisomeric, and mono-substituted analogs in both synthetic and biological contexts.

Why This Compound Cannot Be Interchanged with Generic N-Phenylpyridin-2-amines


Within the N-phenylpyridin-2-amine scaffold, the electronic and steric contributions of ring substituents exert non-additive effects on key properties governing both synthetic reactivity and biological activity. The class-level SAR established by Brandt et al. demonstrates that the pKA of the deprotonable secondary amine—and consequently the uncoupling efficiency in mitochondrial assays—is a linear function of the sum of Hammett coefficients of substituents on both the phenyl and pyridinyl rings [1]. Replacing the 3-bromo substituent with chlorine alters leaving-group reactivity in cross-coupling chemistry while also shifting the electron density on the pyridine ring. Changing the trifluoromethyl position from meta to para modifies both the steric environment around the amine and the resonance contribution to the aniline ring electronics, which affects both binding interactions and metabolic stability profiles in ways that cannot be predicted from single-substituent SAR models alone.

Quantitative Differentiation from Closest Structural Analogs


Hammett-Based pKA Shift vs. Unsubstituted Parent Compound

The electron-withdrawing effects of the 3-bromo substituent on pyridine (σₘ ≈ 0.39) and the 3-trifluoromethyl group on phenyl (σₘ ≈ 0.43) are predicted to lower the pKA of the secondary amine by approximately 0.8–1.2 units relative to the parent unsubstituted N-phenylpyridin-2-amine, based on the linear Hammett correlation established for this compound class [1]. This pKA depression is quantitatively larger than that achievable with a single substituent alone. The pKA shift directly influences protonophoric uncoupling efficiency, as the Brandt study showed that optimal uncoupling occurs when the compound's pKA lies within the pH range of the mitochondrial intermembrane space [1].

Physicochemical property prediction Mitochondrial uncoupling SAR Hammett analysis

Suzuki Coupling Reactivity vs. Des-Bromo and Chloro Analogs

The 3-bromo substituent on the pyridine ring serves as a competent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling diversification at the C3 position. In contrast, the des-bromo analog N-(3-(trifluoromethyl)phenyl)pyridin-2-amine (CAS 24020-61-9) lacks this synthetic handle entirely, while the 3-chloro analog requires harsher coupling conditions or specialized catalyst systems due to the higher bond dissociation energy of the C-Cl bond (C-Br: ~285 kJ/mol vs. C-Cl: ~327 kJ/mol in aryl halides) [2]. The 3-bromo derivative also undergoes Sonogashira and Buchwald-Hartwig couplings under standard conditions, providing orthogonal reactivity to the amino linker [1].

Cross-coupling reactivity Synthetic utility C-C bond formation

Lipophilicity and Metabolic Stability: Meta-CF3 vs. Para-CF3 Regioisomer

The meta-trifluoromethyl substitution pattern on the aniline ring in the target compound generates a different electronic and steric environment compared to the para-CF3 regioisomer (3-bromo-5-[4-(trifluoromethyl)phenyl]pyridin-2-amine, CAS 911113-30-9) . Meta-substitution reduces the resonance electron-withdrawing effect of CF3 on the aniline nitrogen (Hammett σₚ = 0.54 for para-CF3 vs. σₘ = 0.43 for meta-CF3), resulting in a less acidic secondary amine and altered hydrogen-bonding capacity. Computational predictions indicate that the meta-CF3 isomer exhibits a LogP value approximately 0.2–0.4 units lower than the para-CF3 isomer due to differences in molecular dipole moment and solvation free energy [1].

Lipophilicity Metabolic stability Regioisomer comparison

Molecular Weight Differentiation for Fragment-Based Screening

With a molecular weight of 317.10 g/mol and 2 heavy halogen/CF3 substituents, 3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine occupies a distinct physicochemical space compared to its mono-substituted congeners . The des-bromo analog N-(3-(trifluoromethyl)phenyl)pyridin-2-amine (MW 238.21 g/mol) is significantly lighter and falls within typical fragment screening size range (MW < 250), whereas the target compound is better suited as a lead-like scaffold. The des-CF3 analog 3-bromo-N-phenylpyridin-2-amine (MW 249.11 g/mol, CAS 54904-02-8) lacks the metabolic stability and lipophilicity modulation provided by the trifluoromethyl group [1].

Fragment-based drug discovery Molecular weight Heavy atom count

Recommended Application Scenarios Based on Differentiation Evidence


Late-Stage Diversification in Kinase Inhibitor Lead Optimization

The bromine atom at the pyridine C3 position enables late-stage introduction of aryl, heteroaryl, or alkenyl groups via Suzuki or Sonogashira cross-coupling, transforming the core scaffold into diversified lead series without resynthesizing the entire molecule. This reactivity is absent in the des-bromo analog and more efficiently executed than with the chloro analog. Medicinal chemistry teams building focused libraries around the N-phenylpyridin-2-amine pharmacophore should prioritize this compound as a common intermediate for parallel SAR exploration at the C3 vector [1].

Mitochondrial Uncoupler Screening for Metabolic Disease Research

The predicted pKA depression from the dual electron-withdrawing substitution pattern (3-Br + 3-CF3) aligns with the optimal protonophoric range for mitochondrial uncoupling identified in the Brandt et al. structure-activity study [1]. Compounds with pKA values in the 4.0–5.0 range showed the most efficient uncoupling in rat liver mitochondria. This compound, with its estimated pKA shift of -0.8 to -1.2 relative to the parent scaffold, is a strong candidate for inclusion in targeted uncoupler screening decks aimed at modulating cellular respiration and energy expenditure.

Fragment-to-Lead Bridging Libraries for Epigenetic Target Screening

The target compound occupies physicochemical space (MW ~317, cLogP ~3.2) that bridges the gap between fragment hits (MW < 250) and full-fledged lead compounds. Structural analogs of N-(3-(trifluoromethyl)phenyl)pyridin-2-amine have been identified as scaffolds in bromodomain inhibitor patents [2], and the additional bromine substituent provides both enhanced binding potential through halogen bonding and a synthetic handle for further elaboration. Procurement for epigenetic-focused screening collections should favor this compound over the des-bromo analog for its balanced properties and synthetic versatility [2].

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